methylhydrocyclosiloxanes

描述

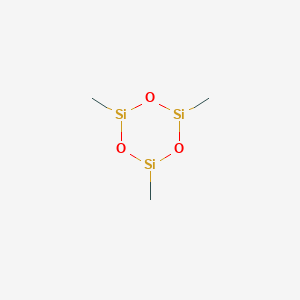

methylhydrocyclosiloxanes, also known as methylhydrosiloxane cyclic compounds, are a class of organosilicon compounds characterized by a cyclic structure consisting of alternating silicon and oxygen atoms with methyl and hydrogen substituents. These compounds are notable for their unique chemical properties and versatility, making them valuable in various industrial and scientific applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of cyclosiloxanes, Me hydrogen, typically involves the hydrolytic polycondensation of dichlorosilanes and trimethylchlorosilane in the presence of a catalyst. This process can be carried out under various conditions, including cold, concentrated hydrochloric acid, to yield cyclic and linear hydrosiloxanes . Another method involves the ring-opening polymerization of cyclic siloxanes, which can be controlled to produce specific cyclic structures .

Industrial Production Methods

Industrial production of cyclosiloxanes, Me hydrogen, often employs the hydrolysis or methanolysis of dichlorosilanes, followed by condensation reactions to form the desired cyclic structures. These processes are optimized for high yield and purity, ensuring the production of high-quality cyclosiloxanes for various applications .

化学反应分析

Hydrolysis and Alcoholysis Reactions

Methylhydrocyclosiloxanes undergo hydrolysis in the presence of water or alcohols, mediated by acidic/basic conditions or metal catalysts:

Key Findings :

-

Hydrogen gas evolution occurs due to Si–H bond cleavage, particularly accelerated by alkalis or transition metals like platinum .

-

Acidic hydrolysis favors silanol intermediates, while basic conditions promote silanolate formation, influencing subsequent condensation .

Condensation and Polymerization

Condensation reactions form siloxane networks through Si–O–Si linkages:

Stoichiometry :

Factors Influencing Kinetics :

-

pH : Alkaline media accelerate condensation via deprotonated silanol attacks (Sₙ2-Si) .

-

Temperature : Arrhenius behavior observed, with activation energies (~50–80 kJ/mol) typical for siloxane systems .

-

Solvent : Hexafluoroisopropanol (HFIP) enhances reactivity by stabilizing radical intermediates in metal-free systems .

Thermal Decomposition

At elevated temperatures (>200°C), this compound decompose into:

Thermogravimetric Analysis :

Catalytic Interactions

Platinum-group metals facilitate Si–H bond activation:

Example Reaction :

Mechanistic Insight :

-

Pt nanoparticles enable heterolytic cleavage of Si–H bonds, forming transient silyl-Pt intermediates .

Hazardous Incompatibilities

Reactive Hazards :

Mechanistic Studies

-

Computational Models : Density functional theory (DFT) confirms Sₙ1-Si dominance in acidic hydrolysis, with protonated silanol intermediates .

-

Radical Pathways : HFIP solvent enables single-electron transfer (SET) mechanisms, bypassing traditional hydrogen-atom transfer (HAT) steps in metal-free systems .

科学研究应用

Chemical and Material Science Applications

MHCS are utilized extensively in chemical synthesis and material science due to their versatile properties.

Crosslinking Agents

- Application : Used as crosslinking agents in silicone elastomers.

- Mechanism : The Si-H bonds in MHCS facilitate hydrosilylation reactions, leading to the formation of stable crosslinked networks.

- Case Study : Research has demonstrated that branched polysiloxanes containing multiple Si-H groups enhance the mechanical properties of silicone elastomers when used as crosslinkers .

Polymer Modifiers

- Application : Employed to modify the properties of organic polymers.

- Benefits : Improve thermal stability and hydrophobicity of polymer matrices.

- Example : Dendritic polysiloxanes have been synthesized to create materials with tailored properties for specific applications in coatings and sealants .

Biomedical Applications

The unique properties of MHCS make them promising candidates for various biomedical applications.

Drug Delivery Systems

- Application : Investigated for use in controlled drug delivery systems.

- Mechanism : Can be designed to degrade over time, allowing for the gradual release of encapsulated drugs.

- Research Findings : Studies indicate that MHCS can be synthesized to achieve specific degradation rates suitable for different therapeutic needs.

Biocompatible Materials

- Application : Used in the development of biocompatible materials for medical devices.

- Advantages : Their chemical inertness and stability make them ideal for implants and prosthetics.

- Case Study : Research has shown that polysiloxane-based materials exhibit low cytotoxicity and favorable tissue compatibility .

Industrial Applications

MHCS find extensive use in various industrial sectors due to their robustness and performance characteristics.

Coatings and Sealants

- Application : Utilized in formulating water-repellent coatings and sealants.

- Properties : Their hydrophobic nature enhances the durability of protective coatings against moisture.

- Example : Methylhydrocyclosiloxanes have been employed in automotive coatings to improve weather resistance .

Adhesives

- Application : Incorporated into adhesive formulations to enhance bonding strength.

- Benefits : Provide thermal stability and resistance to environmental degradation.

- Research Insight : The incorporation of MHCS into adhesive systems has been shown to improve performance under extreme conditions .

Comparison with Other Siloxane Compounds

To highlight the uniqueness of MHCS, a comparative analysis with other siloxane compounds is provided below:

| Compound Name | Structure Type | Key Properties | Unique Features |

|---|---|---|---|

| Methylsiloxanes | Linear/Branched | High thermal stability | Less hydrophobic than MHCS |

| Dimethylsiloxanes | Linear/Branched | Low viscosity | More commonly used in industrial applications |

| Octamethylcyclotetrasiloxane | Cyclic | Low volatility | Primarily used as a monomer for polymer synthesis |

| Phenylmethylsiloxanes | Linear/Branched | Enhanced UV stability | Greater optical clarity than MHCS |

作用机制

The mechanism of action of cyclosiloxanes, Me hydrogen, involves the interaction of the silicon-oxygen backbone with various molecular targets. The Si-H bond is particularly reactive, allowing for the addition of different organic groups through hydrosilylation reactions . This reactivity enables the modification of the compound’s properties, making it suitable for specific applications. The molecular pathways involved include the formation of stable Si-O-Si linkages, which contribute to the compound’s unique characteristics .

相似化合物的比较

Similar Compounds

Similar compounds to cyclosiloxanes, Me hydrogen, include:

Poly(methylhydrosiloxanes): Linear or branched polymers with similar Si-H bonds.

Trisiloxane-diols: Compounds with bulky substituents on the silicon atoms.

Cyclic siloxanes: General class of compounds with alternating silicon and oxygen atoms.

Uniqueness

methylhydrocyclosiloxanes, are unique due to their cyclic structure and the presence of both methyl and hydrogen substituents. This combination imparts specific chemical properties, such as high reactivity and stability, making them distinct from other organosilicon compounds .

生物活性

Methylhydrocyclosiloxanes (MHCS) are a class of organosilicon compounds characterized by their unique cyclic structures and functional groups. Their biological activity has garnered attention due to potential applications in various fields, including medicine, cosmetics, and environmental science. This article explores the biological activity of this compound, highlighting their mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound are cyclic siloxanes that contain methyl groups and hydrogen atoms attached to silicon atoms. The general formula can be represented as , where typically ranges from 4 to 6. These compounds exhibit unique properties such as low toxicity, thermal stability, and hydrophobicity, which contribute to their diverse applications.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to their interactions with cellular components. Key mechanisms include:

- Antioxidant Activity : MHCS compounds have been shown to exhibit antioxidant properties, potentially reducing oxidative stress in cells. This activity is crucial in protecting cells from damage caused by reactive oxygen species (ROS) .

- Cell Membrane Interaction : The hydrophobic nature of MHCS allows them to integrate into lipid membranes, affecting membrane fluidity and permeability. This can influence cellular signaling pathways and overall cell function .

- Enzyme Modulation : Some studies suggest that MHCS can modulate the activity of certain enzymes involved in metabolic processes, which may have implications for drug delivery systems .

Toxicity and Safety Profile

The safety and toxicity of this compound have been assessed in various studies. Generally, these compounds are considered to have low toxicity; however, specific formulations may exhibit different effects depending on their concentration and exposure routes. The following table summarizes key findings from toxicity studies:

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Cosmetic Applications : A study investigating the use of MHCS in skin creams found that these compounds improved skin hydration without causing irritation. The study concluded that MHCS could be beneficial in formulating non-irritating skincare products .

- Pharmaceutical Research : Research into drug delivery systems utilizing MHCS demonstrated enhanced bioavailability of encapsulated drugs. The study indicated that the incorporation of MHCS improved the stability and release profile of the active pharmaceutical ingredients .

- Environmental Impact : An environmental study assessed the biodegradability of this compound in aquatic systems. Results showed that these compounds degrade relatively quickly compared to other siloxanes, suggesting a lower environmental impact .

属性

InChI |

InChI=1S/C3H9O3Si3/c1-7-4-8(2)6-9(3)5-7/h1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIIPLPRZYINCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1O[Si](O[Si](O1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40867437 | |

| Record name | 2,4,6-Trimethyl-1,3,5,2,4,6-trioxatrisilinane-2,4,6-triyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68037-53-6, 13269-39-1 | |

| Record name | Cyclosiloxanes, Me hydrogen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclosiloxanes, Me hydrogen | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclosiloxanes, Me hydrogen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 13269-39-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。